

# A Technical Guide to 1,7-Naphthyridin-3-amine: Molecular Properties and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of **1,7-Naphthyridin-3-amine**, with a specific focus on its molecular weight and the experimental protocols for its determination and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, where precise molecular characterization is paramount.

## Core Molecular Data

**1,7-Naphthyridin-3-amine** is a heterocyclic compound of significant interest in medicinal chemistry.<sup>[1]</sup> Its structural scaffold serves as a versatile template for the development of various therapeutic agents.<sup>[1]</sup> Accurate knowledge of its physicochemical properties is fundamental for its application in synthesis and biological screening.

Property	Value	Source
Molecular Weight	145.16 g/mol	[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>	[2][4][5]
CAS Number	58680-42-5	[2][3][5]
Appearance	Pale yellow crystalline powder	[6]
Melting Point	190-195 °C	[6]
Solubility	Limited water solubility; soluble in DMSO and DMF	[6]

## Experimental Protocols

The precise characterization of **1,7-Naphthyridin-3-amine** is crucial for its use in research and development. The following are detailed methodologies for key analytical techniques used to determine its molecular weight and elucidate its structure.

### 1. Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the accurate determination of a molecule's mass. [7]

Objective: To determine the molecular weight of **1,7-Naphthyridin-3-amine**.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an ionization source like Electrospray Ionization (ESI). [7][8]

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 1 mg of **1,7-Naphthyridin-3-amine**.
  - Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

- Vortex the solution to ensure complete dissolution.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
  - Set the ESI source to positive ion mode, as the amine group is readily protonated.
  - Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and robust signal.
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
  - Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range (e.g.,  $m/z$  50-500).
  - The expected primary ion will be the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Data Analysis:
  - Identify the peak corresponding to the  $[\text{M}+\text{H}]^+$  ion.
  - The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed  $m/z$  value of the  $[\text{M}+\text{H}]^+$  peak.
  - Compare the experimentally determined molecular weight to the theoretical calculated value (145.0640 Da for the neutral molecule).

## 2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for confirming the chemical structure of **1,7-Naphthyridin-3-amine** by providing information about the chemical environment of its protons.

[9]

Objective: To confirm the structural integrity of **1,7-Naphthyridin-3-amine**.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

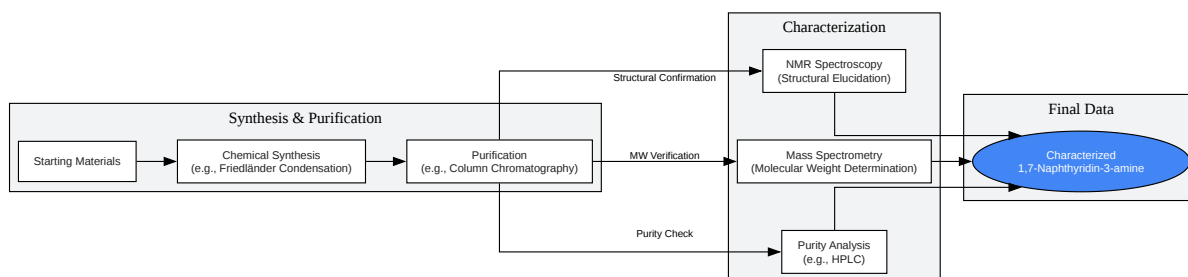
Procedure:

- Sample Preparation:
  - Weigh approximately 5 mg of the **1,7-Naphthyridin-3-amine** sample.[\[9\]](#)
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, in a clean, dry vial.[\[9\]](#)
  - Transfer the solution to a 5 mm NMR tube.[\[9\]](#)
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.[\[9\]](#)
  - Lock the spectrometer on the deuterium signal of the solvent.[\[9\]](#)
  - Shim the magnetic field to achieve homogeneity.[\[9\]](#)
  - Tune and match the probe for the <sup>1</sup>H frequency.[\[9\]](#)
- Data Acquisition:
  - Set the spectral width to an appropriate range (e.g., 0-12 ppm).[\[9\]](#)
  - Use a standard pulse sequence (e.g., zg30).[\[9\]](#)
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[\[9\]](#)
- Data Processing and Interpretation:
  - Apply a Fourier transform to the Free Induction Decay (FID).[\[9\]](#)
  - Phase the resulting spectrum and perform baseline correction.

- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the 1,7-naphthyridine ring system and the amine group.

## Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of **1,7-Naphthyridin-3-amine**, culminating in the determination of its molecular weight and structural confirmation.



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Caption: Workflow for the synthesis and characterization of **1,7-Naphthyridin-3-amine**.

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Address: 3281 E Guasti Rd

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